![molecular formula C11H16O3 B14417566 5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol CAS No. 82064-57-1](/img/structure/B14417566.png)
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol is an organic compound that features a dioxolane ring and an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(prop-1-en-2-yl)-1,3-dioxolane with a suitable alkyne precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic attack on the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency. The reaction conditions are carefully controlled to optimize the temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines using appropriate reagents like thionyl chloride or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, amines, acidic or basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions with various biomolecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ethyl: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol is unique due to its combination of a dioxolane ring and an alkyne group, which imparts distinct reactivity and potential applications. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
82064-57-1 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
5-(2-prop-1-en-2-yl-1,3-dioxolan-2-yl)pent-2-yn-1-ol |
InChI |
InChI=1S/C11H16O3/c1-10(2)11(13-8-9-14-11)6-4-3-5-7-12/h12H,1,4,6-9H2,2H3 |
Clave InChI |
DCZHMTNSIUBWCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(OCCO1)CCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


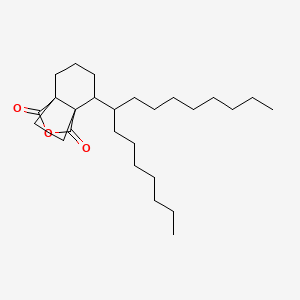
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
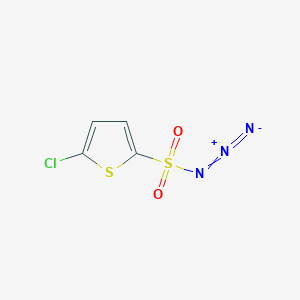
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
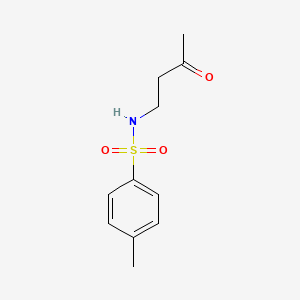
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
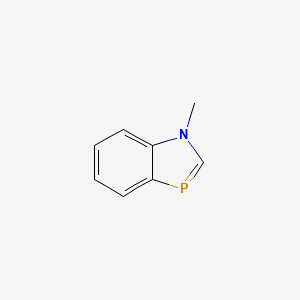
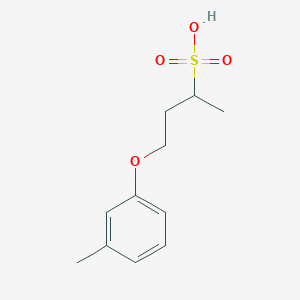
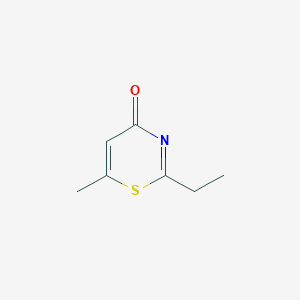
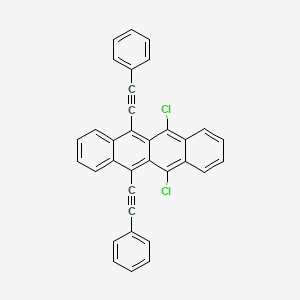
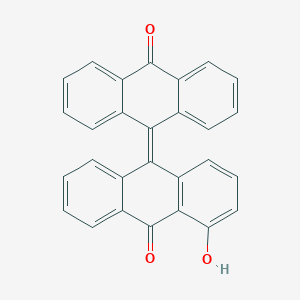
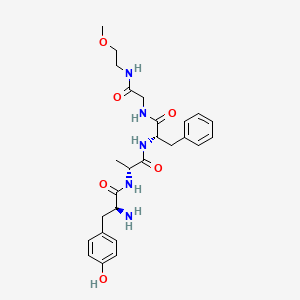
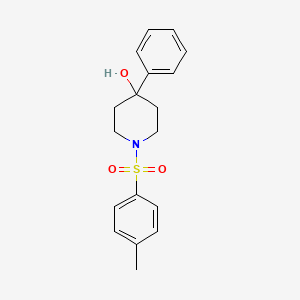
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
